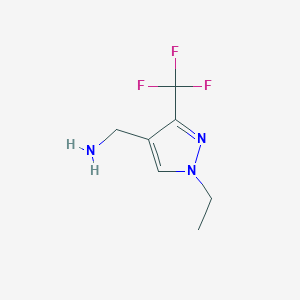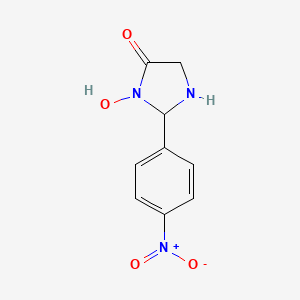
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one is a heterocyclic compound with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.185 g/mol It is characterized by the presence of an imidazolidinone ring substituted with a hydroxy group at the 3-position and a nitrophenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidinone ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)imidazolidin-4-one.
Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)imidazolidin-4-one.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazolidinone ring can interact with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial activity and antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylimidazolidin-4-one: Lacks the nitro group, leading to different chemical reactivity and biological activity.
2-Aminothiazol-4-one: Contains a thiazole ring instead of an imidazolidinone ring, resulting in distinct properties and applications.
Uniqueness
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
27223-98-9 |
|---|---|
Molekularformel |
C9H9N3O4 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
3-hydroxy-2-(4-nitrophenyl)imidazolidin-4-one |
InChI |
InChI=1S/C9H9N3O4/c13-8-5-10-9(11(8)14)6-1-3-7(4-2-6)12(15)16/h1-4,9-10,14H,5H2 |
InChI-Schlüssel |
CFFVILAHGOZRQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(N1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


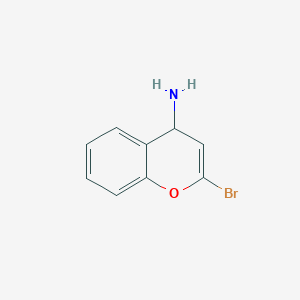
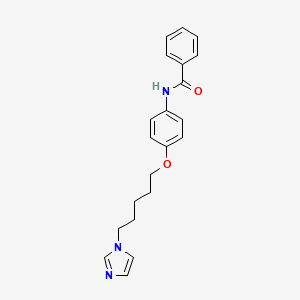
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
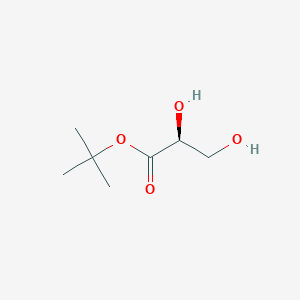
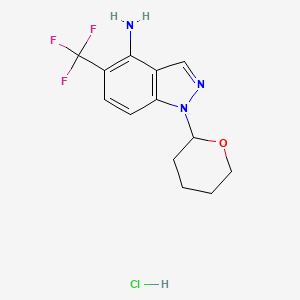
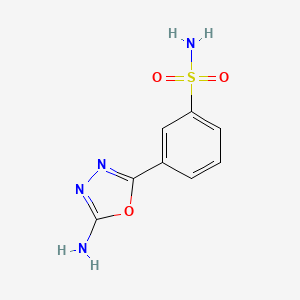
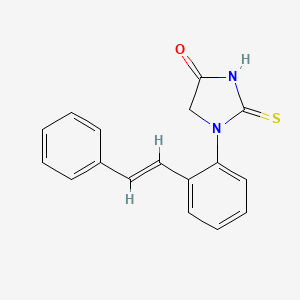
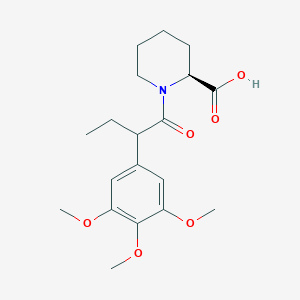
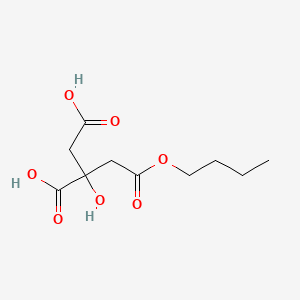
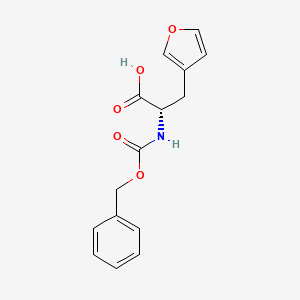

![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
